molecular formula C18H17N3O3S B3594797 N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE

N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE

Cat. No.: B3594797
M. Wt: 355.4 g/mol
InChI Key: HNYSMQAZHIGLAH-UHFFFAOYSA-N
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Description

N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE is a complex organic compound with a unique structure that combines a thienyl group, a pyridinylmethyl group, and a furamide moiety

Properties

IUPAC Name

N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-12(2)25-18(21-16(22)14-6-4-8-24-14)15(11)17(23)20-10-13-5-3-7-19-9-13/h3-9H,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYSMQAZHIGLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the thienyl and pyridinylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using halogens or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE can be compared with similar compounds, such as:

  • 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide
  • N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-oxo-2H-chromene-3-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE
Reactant of Route 2
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-2-FURAMIDE

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